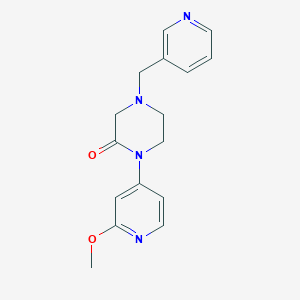
1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with two pyridine rings and a methoxy group. Its structure can be represented as follows:
This structural configuration is crucial for its biological activity, particularly in receptor binding and enzyme inhibition.
Pharmacological Profile
This compound has been investigated for various biological activities, primarily focusing on its role as a kinase inhibitor. Specifically, it has shown potential in inhibiting rearranged during transfection (RET) kinase, which is implicated in several cancers and neurodegenerative diseases .
Table 1: Summary of Biological Activities
RET Kinase Inhibition
The compound acts as a selective inhibitor of RET kinase. This inhibition is significant for treating RET-associated diseases such as certain types of thyroid cancers. The mechanism involves binding to the ATP-binding site of the kinase, preventing its phosphorylation activity, which is crucial for tumor growth and survival .
Dopamine Receptor Interaction
In studies involving dopamine receptors, particularly the D3 receptor, this compound demonstrated agonistic properties. It facilitated β-arrestin recruitment, which is indicative of its potential role in neuropsychiatric disorders. The selectivity for D3 over D2 receptors suggests a unique interaction mechanism that could be exploited for therapeutic purposes .
AeKir1 Channel Modulation
The compound has also been characterized as an inhibitor of the AeKir1 ion channel in Aedes aegypti mosquitoes. This inhibition leads to larvicidal effects, making it a candidate for vector control strategies against mosquito-borne diseases like Zika and dengue .
Case Study 1: Cancer Treatment
In preclinical models, the administration of this compound resulted in significant tumor regression in xenograft models of RET-positive tumors. The study highlighted its effectiveness compared to standard therapies, showcasing its potential as a novel treatment option .
Case Study 2: Neuroprotection
Research indicated that this compound could protect dopaminergic neurons from degeneration in induced pluripotent stem cell (iPSC) models. The neuroprotective effects were attributed to its action on the D3 receptor, suggesting implications for treating disorders such as Parkinson's disease .
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-15-9-14(4-6-18-15)20-8-7-19(12-16(20)21)11-13-3-2-5-17-10-13/h2-6,9-10H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUIWRWDNVBDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













